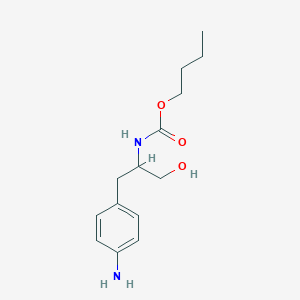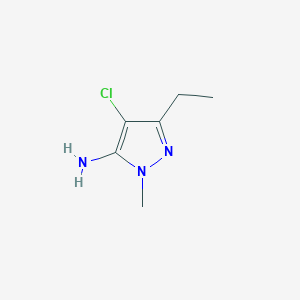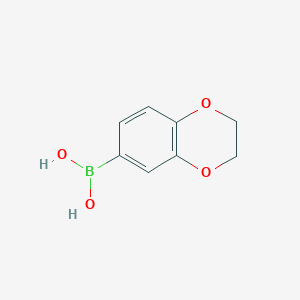
1,4-Benzodioxane-6-boronic acid
Overview
Description
Synthesis Analysis
Boronic acids and their derivatives, including 1,4-Benzodioxane-6-boronic acid, are synthesized through various methods. A common approach involves the reaction of organoboronic acids with halides or alkenes in the presence of palladium catalysts, facilitating the formation of C-B bonds crucial for boronic acid derivatives. Improved synthesis routes aim to increase yield and reduce the need for toxic reagents, as discussed in research on improving the synthesis of related compounds (Clarke et al., 2007).
Molecular Structure Analysis
Boronic acids exhibit a trigonal planar geometry around the boron atom, which is crucial for their reactivity and interactions. The electronic structure, characterized by an empty p-orbital on the boron atom, allows for reversible covalent bond formation with hydroxyl and amine groups. This property is essential for the formation of complexes and cyclic esters in molecular structures (Hall, 2006).
Chemical Reactions and Properties
Boronic acids participate in diverse chemical reactions, notably in Suzuki-Miyaura cross-coupling, which is widely used in the formation of carbon-carbon bonds. Their ability to form reversible covalent bonds with diols and amino acids is utilized in sensing applications and the formation of complex molecular architectures, including macrocycles and polymers (Severin, 2009).
Scientific Research Applications
Photoinduced Borylation of Haloarenes :
- Application : Synthesis of boronic acids and esters, critical in organic chemistry, molecular sensors, drug discovery, and catalysis.
- Key Findings : This study presents a metal- and additive-free method to convert haloarenes directly to boronic acids and esters without expensive and toxic metal catalysts or ligands.
- Citation : Mfuh et al., 2017.
Boronic Acid-Catalyzed Aza-Michael Additions :
- Application : Utilized in organic reactions, molecular recognition, assembly, and medicine.
- Key Findings : Discovery of boronic acid catalysis for aza-Michael addition, paving the way for densely functionalized cyclohexanes.
- Citation : Hashimoto et al., 2015.
Reversible Covalent Bonding of Boronic Acids :
- Application : Sensing and separation systems for anions and saccharides.
- Key Findings : Boronic acids bind diols to form cyclic boronate esters, which are exploited in sensing, separation systems, and reversible molecular assemblies.
- Citation : Bull et al., 2013.
Boronic Acid in Sensor Applications :
- Application : Sensor films for catechols in aqueous media.
- Key Findings : Boronic acid monolayers act as active receptors for dihydroxy-benzene derivatives, demonstrating their potential in sensor applications.
- Citation : Marken et al., 2010.
Boronic Acids as Inhibitors of Metallo-β-Lactamases :
- Application : Inhibition of enzymes to combat antibiotic resistance.
- Key Findings : Boronic acids form covalent adducts with enzymes, inhibiting their activity. This property can be leveraged in developing treatments against antibiotic-resistant bacteria.
- Citation : Krivitskaya & Khrenova, 2021.
Selective Fluorescent Chemosensors :
- Application : Detection of biological active substances for disease prevention and treatment.
- Key Findings : Boronic acid sensors effectively detect carbohydrates, L-dopamine, and other bioactive substances, utilizing their fluorescence properties.
- Citation : Huang et al., 2012.
Biomedical Applications of Boronic Acid Polymers :
- Application : Treatment of various diseases like HIV, obesity, diabetes, and cancer.
- Key Findings : Boronic acid-containing polymers show promise in a variety of biomedical applications due to their unique reactivity and responsive nature.
- Citation : Cambre & Sumerlin, 2011.
Mechanism of Action
Target of Action
1,4-Benzodioxane-6-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure, such as glycoproteins and nucleic acids .
Mode of Action
Boronic acids are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, which allows them to interact with various biological targets .
Biochemical Pathways
This compound has been involved in various chemical reactions, including addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols, which can affect their absorption and distribution .
Result of Action
Given its involvement in various chemical reactions, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with diols can be affected by the pH of the environment . Additionally, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature can affect its stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUGGGBJXULJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379869 | |
| Record name | 1,4-Benzodioxane-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164014-95-3 | |
| Record name | 1,4-Benzodioxane-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




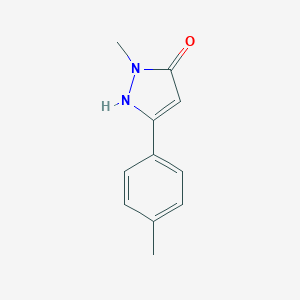
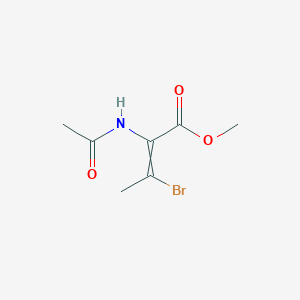

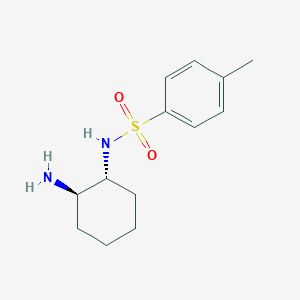
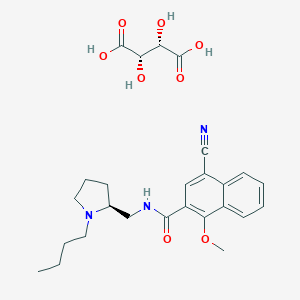

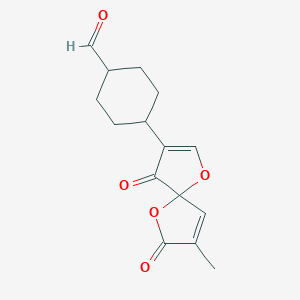
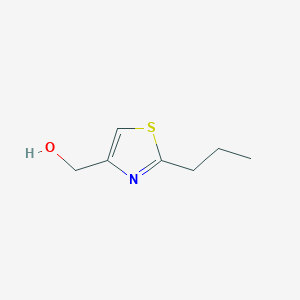
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)

